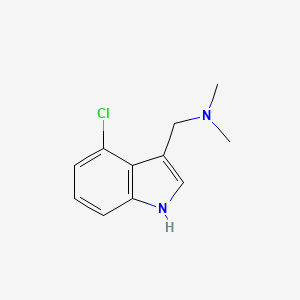
Benzenemethanol, alpha-ethyl-3-fluoro-, (alphaR)- (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3-Fluorophenyl)-1-propanol is a chiral organic compound featuring a fluorine atom attached to a phenyl ring and a hydroxyl group on a propanol chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Fluorophenyl)-1-propanol typically involves the reduction of ®-1-(3-Fluorophenyl)-1-propanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods: Industrial production of ®-1-(3-Fluorophenyl)-1-propanol may involve catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a chiral catalyst to produce the desired alcohol with high enantioselectivity.
Types of Reactions:
Oxidation: ®-1-(3-Fluorophenyl)-1-propanol can be oxidized to ®-1-(3-Fluorophenyl)-1-propanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo further reduction to yield ®-1-(3-Fluorophenyl)-1-propanamine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form ®-1-(3-Fluorophenyl)-1-chloropropane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: ®-1-(3-Fluorophenyl)-1-propanone
Reduction: ®-1-(3-Fluorophenyl)-1-propanamine
Substitution: ®-1-(3-Fluorophenyl)-1-chloropropane
科学研究应用
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ®-1-(3-Fluorophenyl)-1-propanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.
相似化合物的比较
®-1-(3-Chlorophenyl)-1-propanol: Similar structure but with a chlorine atom instead of fluorine.
®-1-(3-Bromophenyl)-1-propanol: Similar structure but with a bromine atom instead of fluorine.
®-1-(3-Methylphenyl)-1-propanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness: ®-1-(3-Fluorophenyl)-1-propanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable molecule in various applications.
属性
分子式 |
C9H11FO |
|---|---|
分子量 |
154.18 g/mol |
IUPAC 名称 |
(1R)-1-(3-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1 |
InChI 键 |
UINJQZXICQEKRH-SECBINFHSA-N |
SMILES |
CCC(C1=CC(=CC=C1)F)O |
手性 SMILES |
CC[C@H](C1=CC(=CC=C1)F)O |
规范 SMILES |
CCC(C1=CC(=CC=C1)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[(Trimethylsiloxy)methylene]-2-pentene](/img/structure/B1639929.png)


![3-[isocyano[(4-methylphenyl)sulfonyl]methyl]Thiophene](/img/structure/B1639947.png)



![1,2-Benzenediamine, 4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-YL]-](/img/structure/B1639969.png)

